molecular formula C17H15FN4S B11274796 3-((3-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

3-((3-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B11274796
M. Wt: 326.4 g/mol
InChI Key: AHFNFAFVQUYRDJ-UHFFFAOYSA-N
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Description

3-((3-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a phenyl group, and a dihydroimidazotriazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole typically involves multiple steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a thiol group.

    Addition of the Phenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[2,1-c][1,2,4]triazole core, potentially leading to the opening of the ring structure.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ring-opened derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-((3-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development. Studies have explored its effects on enzymes, receptors, and other proteins.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can be harnessed for the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-((3-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, block receptor signaling pathways, or alter protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-chlorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
  • 3-((3-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
  • 3-((3-nitrobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Uniqueness

The uniqueness of 3-((3-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole lies in the presence of the fluorobenzyl group. The fluorine atom can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and interaction with biological targets. This makes it distinct from other similar compounds and can lead to unique applications and effects.

Properties

Molecular Formula

C17H15FN4S

Molecular Weight

326.4 g/mol

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C17H15FN4S/c18-14-6-4-5-13(11-14)12-23-17-20-19-16-21(9-10-22(16)17)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2

InChI Key

AHFNFAFVQUYRDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SCC3=CC(=CC=C3)F)N1C4=CC=CC=C4

Origin of Product

United States

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